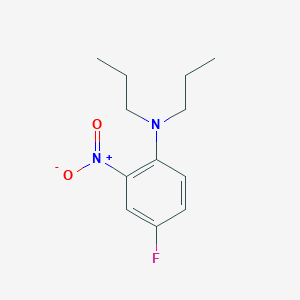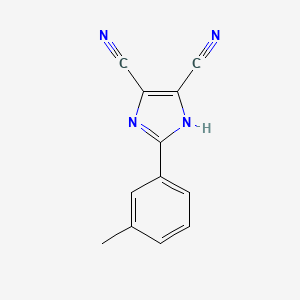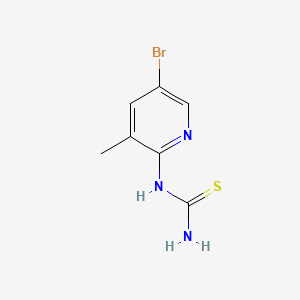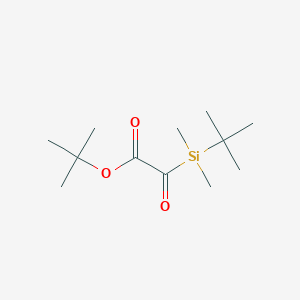
Palladium on strontium carbonate, reduced
Descripción general
Descripción
Palladium on strontium carbonate, reduced, is a heterogeneous catalyst widely used in various chemical reactions. This compound consists of palladium particles supported on strontium carbonate, which enhances its catalytic properties. The reduced form of palladium on strontium carbonate is particularly effective in facilitating hydrogenation and cross-coupling reactions, making it a valuable tool in organic synthesis and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Palladium on strontium carbonate, reduced, can be prepared through several methods. One common approach involves the chemical hydrogen evolution method, where palladium salt reacts with a reducing agent to produce sponge palladium. Another method is the template method, where metal palladium is deposited on the surface of a template, which is then removed to obtain sponge palladium .
Industrial Production Methods
In industrial settings, palladium on strontium carbonate is often produced by wet impregnation of strontium carbonate pellets with palladium chloride. This process involves dissolving palladium chloride in a suitable solvent and then impregnating the strontium carbonate pellets with the solution. The impregnated pellets are then reduced under hydrogen gas to obtain the reduced form of palladium on strontium carbonate .
Análisis De Reacciones Químicas
Types of Reactions
Palladium on strontium carbonate, reduced, undergoes various types of reactions, including:
Hydrogenation: This catalyst is effective in hydrogenating aromatic nitro groups to hydroxylamines.
Cross-Coupling Reactions: It is widely used in Buchwald-Hartwig cross-coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Hiyama coupling, and Heck reactions.
Common Reagents and Conditions
Common reagents used in these reactions include boronic acids, arenediazonium salts, and various halides. Typical reaction conditions involve the use of solvents such as N,N-dimethylformamide and temperatures ranging from 120°C to 200°C .
Major Products
The major products formed from these reactions include a wide range of organic molecules, such as chiral trifluoromethyl benzylamines and other complex organic compounds .
Aplicaciones Científicas De Investigación
Palladium on strontium carbonate, reduced, has numerous scientific research applications, including:
Mecanismo De Acción
The mechanism by which palladium on strontium carbonate, reduced, exerts its effects involves the activation of molecular hydrogen and the formation of palladium-hydride species. These species facilitate the transfer of hydrogen atoms to the substrate, leading to the desired chemical transformation. The palladium particles act as active sites for the catalytic reactions, and the strontium carbonate support enhances the dispersion and stability of the palladium particles .
Comparación Con Compuestos Similares
Similar Compounds
Palladium on calcium carbonate: Similar to palladium on strontium carbonate, this compound is used in hydrogenation and cross-coupling reactions.
Palladium on barium sulfate: This catalyst is also employed in hydrogenation reactions but has different support properties compared to strontium carbonate.
Palladium on activated charcoal: Known for its high surface area, this catalyst is used in various reduction and cross-coupling reactions.
Uniqueness
Palladium on strontium carbonate, reduced, is unique due to its specific support properties, which enhance the dispersion and stability of palladium particles. This results in higher catalytic efficiency and selectivity in certain reactions compared to other palladium-supported catalysts .
Propiedades
IUPAC Name |
strontium;hydrogen carbonate;palladium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2O3.Pd.Sr/c2*2-1(3)4;;/h2*(H2,2,3,4);;/q;;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQPMFIBJZVJSC-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(O)[O-].C(=O)(O)[O-].[Sr+2].[Pd] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2O6PdSr | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















